A Technical Guide to 4-(N-Boc-N-methylamino)cyclohexanol: Properties, Synthesis, and Applications
A Technical Guide to 4-(N-Boc-N-methylamino)cyclohexanol: Properties, Synthesis, and Applications
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of 4-(N-Boc-N-methylamino)cyclohexanol, a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile synthetic intermediate, its cyclohexane scaffold, equipped with a strategically protected secondary amine and a reactive hydroxyl group, offers a valuable platform for the construction of complex molecular architectures. This document details the compound's physicochemical properties, presents a logical and robust synthetic protocol, explores its characteristic reactivity and spectroscopic signature, and discusses its applications in drug discovery and medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Introduction
4-(N-Boc-N-methylamino)cyclohexanol, systematically named tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate, is a key building block in modern organic synthesis. Its structure is characterized by a cyclohexane ring, which provides a conformationally well-defined, non-aromatic scaffold. The strategic placement of two key functional groups at the 1 and 4 positions—a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc) protected N-methylamino group—makes it a powerful tool for sequential and site-selective chemical modifications.
The presence of the Boc protecting group is critical; it masks the nucleophilicity of the secondary amine, allowing for selective reactions at the hydroxyl position. Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the amine for further functionalization, such as amide bond formation or reductive amination. This "protect-react-deprotect" strategy is fundamental in multi-step synthesis. The compound exists as two distinct stereoisomers, cis and trans, whose specific stereochemistry can be crucial in defining the pharmacological profile of a final active pharmaceutical ingredient (API). This guide will explore the properties and synthetic utility that establish 4-(N-Boc-N-methylamino)cyclohexanol as a valuable intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and metabolic diseases.[1]
Physicochemical and Structural Properties
The fundamental properties of 4-(N-Boc-N-methylamino)cyclohexanol are summarized below. These identifiers and computed properties are essential for experimental design, analysis, and regulatory documentation.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | [2] |
| CAS Number | 1256633-24-5 | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCC(CC1)O | [2] |
| InChI Key | UJHKURDWYJBHPD-UHFFFAOYSA-N |[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 49.8 Ų |[2] |
Physical Form and Storage: The compound is typically supplied as a white to yellow solid.[3] Based on its structure and the stability of the Boc group, it is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.
Synthesis and Reactivity
Synthetic Strategy
The most direct and industrially scalable synthesis of 4-(N-Boc-N-methylamino)cyclohexanol involves the N-protection of its precursor, 4-(methylamino)cyclohexanol. This precursor can be synthesized via methods such as the hydrogenation of p-methylaminophenol.[4] The subsequent protection step is a standard procedure in organic chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) to install the Boc group onto the secondary amine.
The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions. A non-nucleophilic tertiary amine base like triethylamine (TEA) is typically used to scavenge the acidic byproduct. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially for sterically hindered or less reactive amines.
Caption: Synthetic workflow for Boc protection.
Detailed Experimental Protocol: Boc Protection
This protocol describes a general, self-validating method for the synthesis of the title compound.
Materials and Equipment:
-
4-(methylamino)cyclohexanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel, rotary evaporator, and standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-(methylamino)cyclohexanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution.
-
Causality Insight: TEA acts as a base to neutralize the tert-butoxycarboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product. Adding Boc₂O portion-wise helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Self-Validation: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic byproducts. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(N-Boc-N-methylamino)cyclohexanol.
Reactivity and Strategic Utility
The true value of 4-(N-Boc-N-methylamino)cyclohexanol lies in its predictable and orthogonal reactivity, making it a strategic building block.
-
Reactions at the Hydroxyl Group: The -OH group is available for a wide range of transformations, including oxidation to the corresponding ketone, esterification with carboxylic acids (e.g., via Steglich or Yamaguchi conditions), or etherification (e.g., Williamson ether synthesis).
-
Deprotection of the Amine: The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This unmasks the secondary amine, which can then participate in reactions like amide coupling, sulfonamide formation, or further alkylation.
This orthogonality allows for a synthetic sequence where the hydroxyl group is modified first, followed by Boc deprotection and subsequent reaction at the newly revealed amine center.
Caption: Key reaction pathways from the title compound.
Spectroscopic Characterization
While experimental spectra should be obtained for each batch, the expected spectroscopic data provides a reliable reference for structural confirmation.
Table 3: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Characteristic Signal | Expected Position/Value | Assignment |
|---|---|---|---|
| ¹H NMR | Singlet (9H) | ~1.4 ppm | tert-butyl protons of Boc group |
| Singlet (3H) | ~2.7-2.9 ppm | N-methyl protons | |
| Multiplet (1H) | ~3.5-4.0 ppm | CH-OH proton | |
| Multiplets (9H) | ~1.2-2.2 ppm | Cyclohexane ring protons (CH, CH₂) | |
| Broad Singlet (1H) | Variable | Hydroxyl proton (-OH) | |
| ¹³C NMR | Carbonyl | ~155 ppm | C=O of Boc group |
| Quaternary Carbon | ~80 ppm | C(CH₃)₃ of Boc group | |
| Methyl Carbons | ~28 ppm | C(CH₃)₃ of Boc group | |
| N-Methyl Carbon | ~30-35 ppm | N-CH₃ | |
| C-OH Carbon | ~65-70 ppm | Cyclohexane carbon bearing hydroxyl | |
| IR | O-H Stretch | 3500-3300 cm⁻¹ (broad) | Hydroxyl group |
| C-H Stretch | 2950-2850 cm⁻¹ | Aliphatic C-H | |
| C=O Stretch | 1700-1680 cm⁻¹ (strong) | Carbonyl of Boc group | |
| MS (ESI+) | [M+H]⁺ | m/z 230.17 | Protonated molecular ion |
| [M+Na]⁺ | m/z 252.15 | Sodiated adduct |
| | [M-Boc+H]⁺ | m/z 130.12 | Fragment after loss of Boc group |
Applications in Research and Development
4-(N-Boc-N-methylamino)cyclohexanol is primarily utilized as a high-value intermediate in the synthesis of APIs.[1] Its bifunctional nature allows it to serve as a versatile scaffold for introducing diversity into molecular libraries.
-
Pharmaceutical Development: The compound is a building block in the synthesis of drugs targeting the central nervous system.[5][6] The cyclohexane core is a common motif in CNS-active agents as it can mimic the spatial arrangement of aromatic rings while improving physicochemical properties like solubility and metabolic stability.
-
Protease Inhibitors and Receptor Modulators: The defined stereochemistry and functional handles are ideal for designing molecules that fit into the specific binding pockets of enzymes and receptors.[1] The hydroxyl group can form critical hydrogen bonds, while the amine can be functionalized to interact with other residues or introduce desired pharmacokinetic properties.
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the two functional groups makes this molecule an excellent starting point for creating focused libraries of compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 4-(N-Boc-N-methylamino)cyclohexanol itself. However, based on data from structurally similar compounds like cis- and trans-4-(Boc-amino)cyclohexanol, a conservative approach to handling is warranted.[7][8]
Table 4: GHS Hazard Summary (Inferred from Related Compounds)
| Hazard Class | Statement | Precautionary Codes (Example) |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | P264, P280, P302+P352 |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | P280, P305+P351+P338 |
| STOT (Single Exposure) | May cause respiratory irritation (Category 3) | P261, P271, P304+P340 |
Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-(N-Boc-N-methylamino)cyclohexanol is a strategically designed synthetic intermediate with significant value in medicinal chemistry and organic synthesis. Its key attributes—a conformationally defined cyclohexane scaffold, orthogonally protected functional groups, and the existence of distinct stereoisomers—make it a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its properties, a robust synthetic methodology, and its principal applications, underscoring its importance for professionals in the field of drug discovery and development.
References
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PrepChem. (n.d.). Synthesis of 4-methylaminocyclohexanol. PrepChem.com. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21925147, 4-(N-Boc-N-methylamino)cyclohexanol. PubChem. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol. MySkinRecipes. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 4-N-Boc-amino-cyclohexanol. J&K Scientific. Retrieved from [Link]
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